molecular formula C23H20N2O3 B5963199 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide

Cat. No. B5963199
M. Wt: 372.4 g/mol
InChI Key: XSLLTQVOXSIGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide, also known as BMB-314, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a synthetic small molecule that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have a half-life of approximately 4 hours in mice and is metabolized by the liver. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide has been found to accumulate in the liver and spleen, which suggests that it may have potential therapeutic applications in diseases affecting these organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide is its low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, its low solubility in water and organic solvents may limit its use in certain experimental settings. In addition, more studies are needed to determine the optimal dosage and administration route for N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide.

Future Directions

For N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide include further preclinical and clinical studies to determine its safety and efficacy in various diseases. In addition, studies are needed to determine the optimal dosage and administration route for N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide. Other potential future directions include the development of analogs with improved solubility and potency, as well as the investigation of the synergistic effects of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide with other anti-inflammatory and anti-cancer agents.
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide is a novel compound that has shown promising therapeutic applications in various diseases. Its anti-inflammatory and anti-cancer properties make it a potential candidate for further preclinical and clinical studies. However, more research is needed to determine its optimal dosage and administration route, as well as its potential synergistic effects with other agents.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide involves the condensation of 2-(2-methylphenoxy)acetic acid with 5-amino-2-methylbenzoxazole in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then subjected to N-methylation using formaldehyde and sodium cyanoborohydride, followed by the coupling with 2-methylphenylboronic acid using a palladium catalyst. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-15-11-12-17(23-25-18-8-4-6-10-21(18)28-23)13-19(15)24-22(26)14-27-20-9-5-3-7-16(20)2/h3-13H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLLTQVOXSIGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.